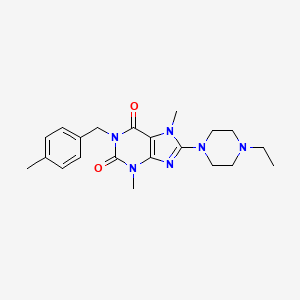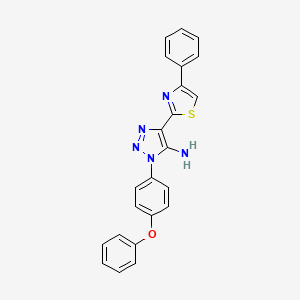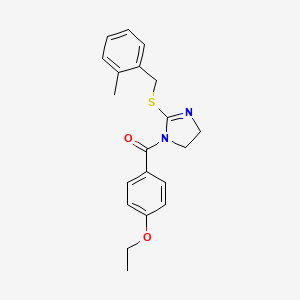
(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The exact description and analytical data for this product are not collected by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a linear formula of C23H22N4OS . It contains an ethoxyphenyl group, a methylbenzyl group, and an imidazole ring, among other components .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. Its molecular weight is 402.522 , but other properties like melting point, boiling point, solubility, etc., are not provided.Aplicaciones Científicas De Investigación
Selective Estrogen Receptor Modulators (SERMs)
Compounds similar to the requested chemical have been studied for their role as selective estrogen receptor modulators (SERMs). For instance, derivatives of benzothiophene, a structure that shares functional group characteristics with the requested compound, have shown potent estrogen antagonist properties while maintaining agonist-like actions on bone tissues and serum lipids. Such compounds offer valuable insights into the design of drugs for treating conditions like osteoporosis and breast cancer without the side effects associated with traditional estrogen therapies (Palkowitz et al., 1997).
Antimycobacterial Activity
Imidazole derivatives have been synthesized and evaluated for their antimycobacterial activity. These compounds aim to mimic the structure of highly potent antimycobacterials, suggesting that the requested compound might have potential applications in the treatment of mycobacterial infections, including tuberculosis (Miranda & Gundersen, 2009).
Antioxidant and Enzyme Inhibition
Research has also focused on synthesizing compounds with antioxidant properties and the ability to inhibit enzymes like α-glucosidase and α-amylase. These activities are crucial for managing conditions such as diabetes and oxidative stress-related diseases. For example, aminothiazole derivatives with hindered phenolic groups have shown significant enzyme inhibition and antioxidant activities (Satheesh et al., 2017).
Antitumor Activity
Compounds featuring a similar backbone structure have been synthesized and tested for their antitumor activity. These studies suggest potential applications in cancer therapy, particularly in identifying new drug leads with inhibitory effects on various cancer cell lines (Bhole & Bhusari, 2011).
Carbonic Anhydrase Inhibitors
Novel bromophenol derivatives have been evaluated as carbonic anhydrase inhibitors, suggesting potential for the treatment of glaucoma, epilepsy, and mountain sickness. The research indicates the importance of structural moieties in enhancing inhibitory potency against carbonic anhydrase isoforms (Akbaba et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-24-18-10-8-16(9-11-18)19(23)22-13-12-21-20(22)25-14-17-7-5-4-6-15(17)2/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARNCUSGYHNXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

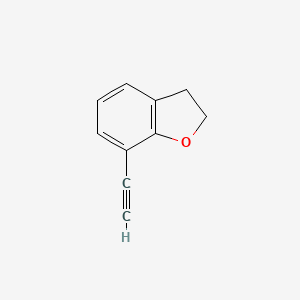
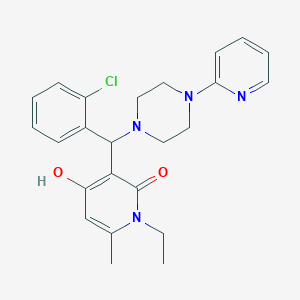
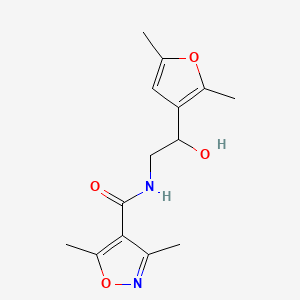
![4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2990624.png)
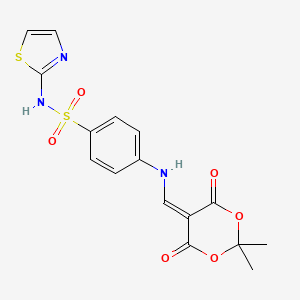
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)
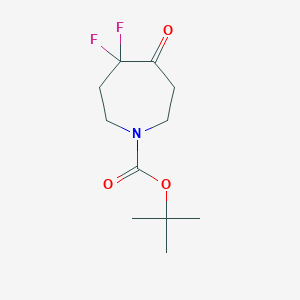
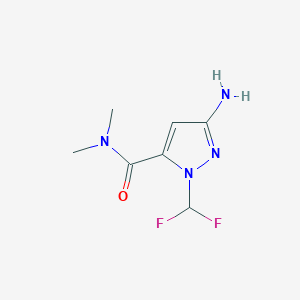
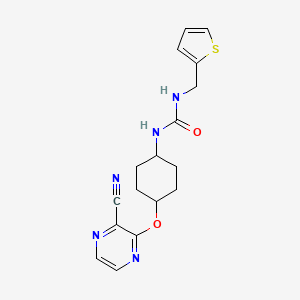
![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)
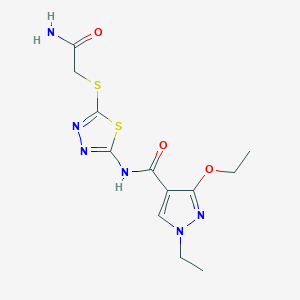
![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)
